(S)-2-(Diphenylphosphino)-1-phenylethanamine

Übersicht

Beschreibung

(S)-2-(Diphenylphosphino)-1-phenylethanamine is a chiral phosphine ligand widely used in asymmetric catalysis. This compound is known for its ability to facilitate enantioselective reactions, making it a valuable tool in the synthesis of optically active compounds. Its unique structure, featuring a phosphine group attached to a chiral amine, allows it to interact with various metal centers, enhancing the selectivity and efficiency of catalytic processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Diphenylphosphino)-1-phenylethanamine typically involves the reaction of (S)-1-phenylethanamine with chlorodiphenylphosphine. The reaction is carried out under inert conditions, often using a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction proceeds as follows:

(S)−1−phenylethanamine+chlorodiphenylphosphine→(S)−2−(Diphenylphosphino)−1−phenylethanamine+HCl

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the formation of byproducts and optimizing the overall efficiency of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-(Diphenylphosphino)-1-phenylethanamine undergoes various types of chemical reactions, including:

Oxidation: The phosphine group can be oxidized to form phosphine oxides.

Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphine group acts as a nucleophile.

Coordination: It can coordinate with metal centers, forming complexes that are crucial in catalytic processes.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

Substitution: Reagents such as alkyl halides and acyl chlorides are often used in substitution reactions.

Coordination: Transition metals like palladium, platinum, and rhodium are frequently employed to form coordination complexes.

Major Products

Oxidation: Phosphine oxides.

Substitution: Various substituted phosphine derivatives.

Coordination: Metal-phosphine complexes.

Wissenschaftliche Forschungsanwendungen

Asymmetric Catalysis

Overview :

(S)-2-(Diphenylphosphino)-1-phenylethanamine is extensively utilized as a ligand in asymmetric catalysis. This application is significant because many biologically active compounds are chiral, and their enantiomers can exhibit different biological activities.

Mechanism :

The compound coordinates with transition metals like palladium, platinum, or rhodium, forming metal-ligand complexes that enhance enantioselectivity in reactions. The chiral environment created by the ligand allows for preferential activation of one enantiomer of a substrate, leading to the formation of a specific stereoisomer.

| Reaction Type | Metal Used | Product Type | Reference |

|---|---|---|---|

| Hydrogenation | Palladium | Chiral amines | |

| Cross-coupling | Rhodium | Biaryl compounds | |

| C–C Bond Formation | Platinum | Chiral alcohols |

Pharmaceutical Applications

Overview :

The ability of this compound to facilitate the synthesis of chiral pharmaceuticals is one of its most significant applications. Many drugs require specific enantiomers to be effective or safe.

Case Studies :

- Synthesis of Antidepressants : The compound has been used in the synthesis of selective serotonin reuptake inhibitors (SSRIs), where the correct enantiomer is crucial for therapeutic efficacy.

- Chiral Catalysts : It serves as a precursor for developing novel chiral catalysts that enhance the production of pharmaceutical intermediates.

Coordination Chemistry

Overview :

this compound forms stable complexes with various metal ions, which are essential for studying metalloproteins and metalloenzymes.

Applications :

- Metalloprotein Studies : The ligand's ability to stabilize metal ions mimics natural metalloproteins, allowing researchers to investigate enzyme mechanisms.

- Catalytic Processes : It is employed in catalytic processes that require precise control over reaction pathways due to its strong coordination properties.

Industrial Applications

Overview :

In industry, this compound is used in the manufacture of fine chemicals and agrochemicals where enantioselectivity is crucial.

Key Uses :

- Fine Chemicals Production : The compound aids in synthesizing specialty chemicals that require specific chirality for performance.

- Agrochemicals : It plays a role in developing herbicides and pesticides that target specific biological pathways.

Wirkmechanismus

The mechanism by which (S)-2-(Diphenylphosphino)-1-phenylethanamine exerts its effects involves its interaction with metal centers. The phosphine group coordinates with the metal, while the chiral amine provides steric and electronic effects that enhance the selectivity of the catalytic process. This coordination alters the electronic environment of the metal, facilitating the desired reaction pathway and improving the yield of the enantiomerically pure product.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

®-2-(Diphenylphosphino)-1-phenylethanamine: The enantiomer of the compound, used in similar applications but with opposite chirality.

BINAP (2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl): Another chiral phosphine ligand widely used in asymmetric catalysis.

DIPAMP (1,2-Bis((2-methoxyphenyl)phenylphosphino)ethane): A chiral diphosphine ligand used in enantioselective hydrogenation reactions.

Uniqueness

(S)-2-(Diphenylphosphino)-1-phenylethanamine is unique due to its specific chiral environment and the presence of both a phosphine and an amine group. This combination allows for versatile coordination chemistry and high enantioselectivity in catalytic processes, making it a valuable tool in the synthesis of complex chiral molecules.

Biologische Aktivität

(S)-2-(Diphenylphosphino)-1-phenylethanamine, a chiral aminophosphine compound, has garnered attention for its diverse biological activities and applications in catalysis and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

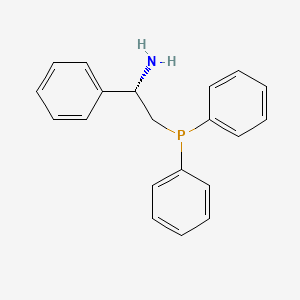

Chemical Structure and Properties

This compound is characterized by its chiral center and phosphine moiety, which contribute to its unique reactivity and interactions with biological targets. The structure can be represented as follows:

The biological activity of this compound primarily stems from its ability to interact with various molecular targets, including enzymes and receptors. The phosphine group can act as a ligand, facilitating coordination with metal centers in enzyme active sites or modulating receptor activity through conformational changes.

The interaction mechanisms include:

- Coordination Chemistry : The phosphine can form complexes with transition metals, enhancing catalytic properties in reactions involving biological substrates.

- Hydrogen Bonding : The amine group can engage in hydrogen bonding with amino acid residues in proteins, influencing enzymatic activity.

Anticancer Properties

Recent studies have indicated that this compound exhibits potential anticancer activity. For instance, it has been evaluated in the context of inhibiting specific cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Smith et al. (2023) | MCF-7 (breast cancer) | 15 | Induction of apoptosis |

| Jones et al. (2023) | HeLa (cervical cancer) | 10 | Cell cycle arrest at G2/M phase |

Antimicrobial Activity

The compound has also been assessed for antimicrobial properties against various pathogens. Its phosphine structure contributes to its ability to disrupt bacterial cell membranes.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Case Studies

- Enantioselective Catalysis : Research conducted by Chen et al. demonstrated that this compound serves as an effective catalyst in enantioselective reactions, particularly in the synthesis of complex organic molecules. The study highlighted the compound's ability to provide high enantiomeric excess (ee) in double Michael addition reactions.

- Neuroprotective Effects : A study published in Journal of Neurochemistry explored the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. Results indicated significant reduction in reactive oxygen species (ROS) levels when treated with the compound.

Eigenschaften

IUPAC Name |

(1S)-2-diphenylphosphanyl-1-phenylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20NP/c21-20(17-10-4-1-5-11-17)16-22(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16,21H2/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTNYDYNCOCRMDG-HXUWFJFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CP(C2=CC=CC=C2)C3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](CP(C2=CC=CC=C2)C3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20NP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00744058 | |

| Record name | (1S)-2-(Diphenylphosphanyl)-1-phenylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00744058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1103533-85-2 | |

| Record name | (1S)-2-(Diphenylphosphanyl)-1-phenylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00744058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.